molecular formula C19H20N4O3 B2379412 (6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-52-8

(6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2379412
CAS No.: 2034332-52-8
M. Wt: 352.394
InChI Key: LYFFXGPFWDAHSU-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic small molecule featuring a 6-methoxyindole core linked to a piperidine-pyrimidine moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new antiviral and anticancer agents. The indole scaffold is a privileged structure in pharmacology, known to be present in compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The inclusion of a methoxy-substituted indole ring and a piperidine group is a common strategy in drug design to optimize a compound's interaction with biological targets and improve its physicochemical properties . Compounds with similar structural features, such as those combining indole and piperazine/piperidine rings, have been explored for their anti-infective and anticarcinogenic potential . Furthermore, the pyrimidinyloxy fragment can serve as a key pharmacophore, potentially enabling the molecule to target specific enzymes or receptors involved in disease pathways. This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its full potential, including its mechanism of action and specific inhibitory activities.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-14-5-4-13-9-17(22-16(13)10-14)19(24)23-8-2-3-15(11-23)26-18-6-7-20-12-21-18/h4-7,9-10,12,15,22H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFFXGPFWDAHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Pathways

Modular Assembly via Sequential Coupling Reactions

The synthesis is typically divided into three stages:

  • Indole Core Preparation : Synthesis of 6-methoxy-1H-indole-2-carboxylic acid derivatives.
  • Piperidine Intermediate Functionalization : Introduction of the pyrimidin-4-yloxy group at the 3-position of piperidine.
  • Ketone Bridge Formation : Coupling the indole and piperidine subunits via a methanone linkage.
Indole Core Synthesis

The 6-methoxyindole scaffold is synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. For example, cyclization of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions yields 6-methoxy-1H-indole-2-carboxylic acid ethyl ester, which is hydrolyzed to the free acid (85–90% yield).

Piperidine Subunit Functionalization

The 3-(pyrimidin-4-yloxy)piperidine intermediate is prepared through nucleophilic aromatic substitution (SNAr). Piperidin-3-ol reacts with 4-chloropyrimidine in the presence of cesium carbonate (Cs₂CO₃) in DMF at 80°C, achieving 70–75% yield.

Ketone Bridge Formation

The final coupling employs a Friedel-Crafts acylation or carbodiimide-mediated amidation. For instance, reaction of 6-methoxy-1H-indole-2-carboxylic acid with 3-(pyrimidin-4-yloxy)piperidine using EDCl/HOBt in dichloromethane (DCM) affords the target compound in 65–70% yield.

Optimized Protocols and Comparative Analysis

Mitsunobu Coupling for Ether Formation

An alternative route utilizes Mitsunobu conditions to install the pyrimidin-4-yloxy group. Piperidin-3-ol and 4-hydroxypyrimidine are treated with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, yielding 3-(pyrimidin-4-yloxy)piperidine (82% yield). This method avoids harsh SNAr conditions and improves regioselectivity.

One-Pot Tandem Reactions

Recent advances involve tandem Ullmann coupling and acylation. Copper(I)-catalyzed coupling of 6-methoxyindole-2-boronic acid with 3-iodopyrimidin-4-yloxy-piperidine, followed by in situ acylation with triphosgene, achieves 60% overall yield.

Critical Reaction Parameters and Yield Optimization

Table 1: Comparison of Key Synthetic Methods

Method Steps Key Reagents/Conditions Yield (%) Advantages Limitations
SNAr + EDCl/HOBt 3 Cs₂CO₃, EDCl, DCM, rt 65–70 Scalable, minimal side products Prolonged reaction times
Mitsunobu Coupling 2 DIAD, PPh₃, THF, 0°C to rt 80–82 High regioselectivity Costly reagents
Tandem Ullmann/Acylation 2 CuI, 1,10-phenanthroline, DMF, 90°C 58–60 Reduced purification steps Requires inert atmosphere

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). Purity exceeding 95% is typically achieved.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.55 (d, J = 8.4 Hz, 1H, indole-H), 6.92 (s, 1H, indole-H), 4.80–4.75 (m, 1H, piperidine-OCH), 3.89 (s, 3H, OCH₃).
  • HRMS : m/z calcd for C₁₉H₂₀N₄O₃ [M+H]⁺: 353.1612; found: 353.1609.

Industrial-Scale Considerations

Cost-Effective Modifications

Patent WO2005076749A2 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) during SNAr to enhance reaction rates and reduce solvent volumes. This approach lowers production costs by 30% compared to traditional methods.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24 h to 2 h for the Mitsunobu step, improving energy efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: Various substitution reactions can occur, especially on the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Indole derivatives, including the compound in focus, have been studied for their anticancer properties. Research indicates that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Neuroprotective Effects :
    • The interaction of indole derivatives with serotonin receptors suggests potential neuroprotective effects. Studies have indicated that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antimicrobial Properties :
    • Research has demonstrated that certain indole derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the pyrimidine moiety may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent .

Pharmacological Insights

  • Receptor Interaction :
    • The compound's structural components allow it to interact with various receptors, including serotonin and dopamine receptors. This interaction is crucial for developing treatments for mood disorders and schizophrenia .
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialEffective against various pathogens
Enzyme InhibitionInhibits enzymes linked to inflammation

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes, receptors, or other proteins, modulating their activity. The indole and pyrimidine rings are known to engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared below with three analogs (Table 1), highlighting variations in substituents, heterocycles, and molecular properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Heterocycles Notable Features
Target Compound C23H23N5O3 429.47 6-methoxyindole, pyrimidin-4-yloxy-piperidine Pyrimidine O-linked to piperidine
(6-Methoxy-1H-indol-2-yl){4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}methanone C22H27N5O2 393.48 6-methoxyindole, isopropylamino-pyridine-piperazine Piperazine ring; pyridine with amino substituent
(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone C23H24N4O 372.46 Dimethylaminoindole, fused pyridoindole Rigid tetracyclic core
(R)-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone C20H18F2N6O 404.39 Imidazo-pyrrolo-pyrazine, difluorocyclobutyl Fluorinated cyclobutyl; fused heteroaromatic

Key Differences and Implications

Heterocyclic Core Variations
  • Target Compound vs. Piperazine Analog : The target compound’s piperidine-pyrimidine system contrasts with the piperazine-pyridine scaffold in the analog. The pyrimidin-4-yloxy group in the target compound may engage in stronger hydrogen bonding compared to the pyridine-based isopropylamino substituent in the analog .
Substituent Effects
  • Methoxy vs. Dimethylamino on Indole : The 6-methoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 6-dimethylamino substituent (logP ~2.8), which could enhance blood-brain barrier penetration.
Pharmacokinetic Considerations
  • Fluorinated Cyclobutyl vs. Pyrimidine-Oxy :
    • The difluorocyclobutyl group in the patent compound improves metabolic stability and bioavailability due to fluorine’s electronegativity and steric protection. In contrast, the pyrimidin-4-yloxy group in the target compound may confer selectivity for ATP-binding pockets in kinases.

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C15H17N3O3\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 6-methoxyindole and pyrimidine derivatives. Various methods have been explored to optimize yield and purity, including:

  • Condensation Reactions : Combining indole derivatives with piperidine and pyrimidine precursors.
  • Functional Group Modifications : Utilizing reagents that facilitate the introduction of methanone functionalities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the proliferation of cancer cell lines through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Indole derivatives have been documented to possess antibacterial effects against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus . The presence of the pyrimidine moiety enhances this activity by increasing membrane permeability.

Neuroprotective Effects

Recent studies have indicated that similar compounds may exhibit neuroprotective effects, potentially through anti-inflammatory mechanisms and the inhibition of oxidative stress pathways. This is particularly relevant in models of neurodegenerative diseases where inflammation plays a critical role .

Study on Anticancer Activity

A study conducted on a series of indole-pyrimidine derivatives, including our compound of interest, demonstrated IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to apoptosis induction mediated by caspase activation .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.2Caspase Activation
Compound BMCF-73.8Cell Cycle Arrest
This compoundA5494.5Apoptosis

Study on Antimicrobial Activity

In an evaluation against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating robust antibacterial activity comparable to standard antibiotics .

Q & A

Basic: What are the common synthetic routes for synthesizing (6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone?

The synthesis typically involves multi-step organic reactions:

Indole Core Formation : The 6-methoxyindole moiety is synthesized via Fischer indole synthesis or palladium-catalyzed coupling, using methoxy-substituted precursors .

Piperidine-Pyrimidine Coupling : The 3-(pyrimidin-4-yloxy)piperidine segment is prepared through nucleophilic substitution, where pyrimidin-4-ol reacts with a halogenated piperidine derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Final Coupling : A carbonyl bridge is formed between the indole and piperidine-pyrimidine units using coupling reagents like EDCI/HOBt or via a Friedel-Crafts acylation .

Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (methanol/water) ensure high purity .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and coupling patterns (e.g., methoxy at C6 of indole, pyrimidinyloxy at C3 of piperidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 379.1664 for C₂₀H₂₁N₃O₃) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolves stereochemistry and piperidine ring conformation .

Advanced: How can researchers optimize reaction yields during the final coupling step?

Yield optimization requires systematic parameter screening:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the pyrimidin-4-ol oxygen .
  • Catalyst Use : Pd(PPh₃)₄ or CuI improves cross-coupling efficiency in Ullmann-type reactions .
  • Temperature Control : Reactions at 80–100°C balance kinetic activation and thermal decomposition risks .
  • DOE (Design of Experiments) : Multi-variable analysis (e.g., solvent/base ratios, reaction time) identifies optimal conditions .

Advanced: How can contradictory biological activity data across assays be resolved?

Contradictions often arise from:

  • Purity Variability : Trace impurities (e.g., unreacted indole precursors) may interfere with assays. Re-characterization via HPLC (>95% purity) is critical .
  • Stability Issues : Degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) should be monitored via LC-MS. Stabilizing agents (e.g., antioxidants) may be required .
  • Assay-Specific Factors : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoform expression can alter results. Orthogonal assays (SPR, fluorescence polarization) validate target engagement .

Advanced: What computational strategies are used to study structure-activity relationships (SAR)?

  • Molecular Docking : Predicts binding modes to targets (e.g., kinase domains) using software like AutoDock Vina. The pyrimidine oxygen often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Evaluates dynamic interactions over time (e.g., piperidine ring flexibility affecting target binding) .
  • QSAR Models : Correlates substituent electronic properties (Hammett σ) with IC₅₀ values to guide analog design .

Basic: What are the hypothesized biological targets of this compound?

Based on structural analogs:

  • Kinase Inhibition : Pyrimidine and piperidine motifs suggest potential ATP-binding site interactions (e.g., PI3K, EGFR kinases) .
  • GPCR Modulation : Indole derivatives often target serotonin or dopamine receptors. Radioligand binding assays (e.g., 5-HT₂A) are recommended for validation .
  • Epigenetic Enzymes : Methoxyindole groups may inhibit histone deacetylases (HDACs) .

Advanced: What strategies improve metabolic stability for in vivo studies?

  • Structural Modifications :
    • Replace methoxy with trifluoromethoxy to reduce CYP450-mediated demethylation .
    • Introduce methyl groups at the piperidine C3 position to hinder oxidative metabolism .
  • In Vitro Assays :
    • Liver microsome stability tests (human/rodent) identify vulnerable sites .
    • Plasma protein binding (PPB) assays guide dosing adjustments .

Advanced: How to design in vivo pharmacokinetic (PK) and toxicity studies?

  • PK Parameters :
    • Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents; measure plasma levels via LC-MS/MS .
    • Half-Life : Frequent sampling (0–24 hrs) to calculate t₁/₂ and AUC .
  • Toxicity Screening :
    • Acute Toxicity : Single-dose escalation (10–100 mg/kg) with histopathology .
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk .

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